molecular formula C14H15NO3 B2693126 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 247225-88-3

6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B2693126
CAS RN: 247225-88-3
M. Wt: 245.278
InChI Key: JIYQEGVUIRJANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O . This indicates that the compound contains a methoxy group (OCH3), a carboxylic acid group (COOH), and a cyclopenta[c]quinoline core.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.27 and a molecular formula of C14H15NO3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, are utilized as effective anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces. These compounds exhibit good effectiveness against metallic corrosion, attributed to their high electron density and the presence of polar substituents which facilitate adsorption through coordination bonding (Verma, Quraishi, & Ebenso, 2020).

Biocatalyst Inhibition

Carboxylic acids, as represented by 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, play a significant role in inhibiting microbial activity at concentrations below desired yields in fermentative processes. The understanding of these inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to enhance microbial robustness in industrial applications (Jarboe, Royce, & Liu, 2013).

Heterocyclic Bioactive Compounds

The fusion of quinoline derivatives, including those similar in structure to 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, with other heterocyclic systems, leads to the synthesis of bioactive natural products. These compounds are recognized for their diverse pharmacological activities, such as antiparasitic, antiproliferative, antibacterial, and anti-inflammatory properties, underscoring their potential as therapeutic agents (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For detailed safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

Future Directions

The compound is used for proteomics research , indicating its potential in the field of biochemistry and molecular biology. The synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers , suggesting potential future directions for this compound.

properties

IUPAC Name

6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-18-11-7-3-6-9-8-4-2-5-10(8)13(14(16)17)15-12(9)11/h2-4,6-8,10,13,15H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYQEGVUIRJANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

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